Orthogonal Reactivity: Preserved Bromo Handle Enables Sequential Functionalization
(4-Bromoquinolin-3-yl)boronic acid provides a distinct synthetic advantage over the simpler quinolin-3-ylboronic acid (CAS 191162-39-7) by possessing two orthogonal reactive sites . While quinolin-3-ylboronic acid can only undergo a single Suzuki coupling at the boronic acid site, (4-Bromoquinolin-3-yl)boronic acid can first undergo a Suzuki coupling at the boronic acid group, followed by a second, distinct cross-coupling (e.g., another Suzuki, Buchwald-Hartwig, or Sonogashira) at the 4-bromo position [1]. This dual reactivity enables the rapid, controlled assembly of complex molecular architectures from a single starting material, a capability not offered by the non-brominated analog [2].
| Evidence Dimension | Number of available cross-coupling sites |
|---|---|
| Target Compound Data | 2 (C3-B(OH)2 and C4-Br) |
| Comparator Or Baseline | Quinolin-3-ylboronic acid: 1 (C3-B(OH)2 only) |
| Quantified Difference | 100% increase in synthetic handles |
| Conditions | General synthetic chemistry context; based on established reactivity of aryl bromides and boronic acids in Pd-catalyzed cross-couplings [2] |
Why This Matters
This bifunctional nature reduces step count in complex molecule synthesis, directly impacting overall yield and cost-efficiency in a research or process chemistry setting.
- [1] Ningbo Inno Pharmchem Co., Ltd. The Versatility of Boronic Acid Derivatives in Organic Synthesis. Article on Quinolin-3-ylboronic Acid. View Source
- [2] D. G. Hall (Ed.). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. (Class reference for boronic acid reactivity). View Source
